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Compound of Interest

Compound Name: Canocapavir

Cat. No.: B10857848 Get Quote

This technical support center provides guidance and answers frequently asked questions

regarding the impact of food on the oral bioavailability of Canocapavir (ZM-H1505R). This

information is intended for researchers, scientists, and drug development professionals

conducting preclinical and clinical studies with this compound.

Frequently Asked Questions (FAQs)
Q1: What is the effect of food on the oral bioavailability of Canocapavir?

A high-fat, high-calorie meal has been observed to have a negative effect on the absorption of

Canocapavir.[1][2][3] This means that when Canocapavir is administered with such a meal,

the overall exposure to the drug is reduced compared to when it is administered in a fasted

state.

Q2: Are there any specific recommendations for administering Canocapavir with respect to

meals in a research setting?

Based on the initial findings from the first-in-human study, to ensure maximal and consistent

absorption, it is recommended to administer Canocapavir in a fasted state in a research

setting, unless the specific aim of the study is to evaluate the food effect.[2][3]

Q3: What pharmacokinetic parameters are most likely to be affected by food?
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In a negative food effect scenario, as observed with Canocapavir, you can typically expect a

decrease in the maximum plasma concentration (Cmax) and the area under the plasma

concentration-time curve (AUC).[1][2][3] The time to reach the maximum concentration (Tmax)

may be delayed.

Q4: Has the impact of different types of meals (e.g., low-fat vs. high-fat) on Canocapavir's
bioavailability been studied?

The currently available literature from the first-in-human study specifically mentions the

investigation of a high-fat, high-calorie meal.[1] Detailed studies on the effects of low-fat or

moderate-fat meals on the oral bioavailability of Canocapavir have not been reported in the

reviewed literature.

Troubleshooting Guide for Canocapavir Food Effect
Experiments
This guide is designed to help researchers troubleshoot common issues or unexpected results

during in-vivo food effect studies with Canocapavir.
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Issue Potential Cause Recommended Action

High variability in

pharmacokinetic data within

the fed or fasted group.

Inconsistent fasting times

among subjects. Variations in

the composition of the test

meal. Differences in the health

status or genetics of the

animal models.

Ensure a standardized and

sufficiently long fasting period

(typically overnight for small

animals). Use a consistent,

well-defined high-fat meal for

all subjects in the fed group.

Ensure the use of a

homogenous population of

healthy animals.

No discernible food effect

observed, contrary to

expectations.

The test meal was not

administered sufficiently close

to the time of drug

administration. The fat content

of the meal was not high

enough to elicit a significant

effect. The formulation of

Canocapavir used has altered

solubility or dissolution

characteristics.

Administer the test meal within

a standardized window before

or after drug administration

(e.g., 30 minutes before).

Verify that the high-fat meal

composition meets the

standard criteria (e.g.,

approximately 50% of calories

from fat). Confirm the

formulation details and ensure

consistency across study

arms.

Greater than expected

negative food effect.

The high-fat meal may be

causing significant

physiological changes in the

gastrointestinal tract (e.g.,

delayed gastric emptying,

altered bile secretion) that

disproportionately affect

Canocapavir's absorption.

Potential for drug-food

interactions at the level of

transporters or enzymes.

Consider collecting additional

physiological data (e.g., gastric

emptying rate) if feasible.

Investigate potential in-vitro

interactions between

Canocapavir and components

of the high-fat meal.
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Data Presentation
While the full quantitative data from the food effect study on Canocapavir are not publicly

available, the first-in-human trial (NCT04220801) indicated a negative food effect.[1][2][3]

Based on the graphical representation of the plasma concentration-time profile from the study,

a representative table illustrating the expected trend is provided below.

Disclaimer: The following table is for illustrative purposes only and is based on the qualitative

description and graphical data from the first-in-human study of Canocapavir. The actual values

from the clinical study have not been published.

Table 1: Illustrative Pharmacokinetic Parameters of Canocapavir (150 mg Single Dose) Under

Fasted and Fed Conditions

Parameter
Fasted State
(Illustrative Values)

Fed State (High-Fat
Meal) (Illustrative
Values)

Expected Change
with Food

Cmax (ng/mL) ~400 ~250 Decrease

AUC (ng*h/mL) ~3500 ~2000 Decrease

Tmax (h) ~3.0 ~4.5 Delay

Experimental Protocols
The following is a detailed methodology for a food effect study with Canocapavir, based on the

design of the first-in-human clinical trial.[1][2][3]

Study Design:

A randomized, crossover study design is recommended.

A cohort of healthy subjects (human or animal) is selected.

Each subject receives a single oral dose of Canocapavir (e.g., 150 mg) on two separate

occasions:
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Period 1: Administration in a fasted state (e.g., overnight fast of at least 10 hours).

Period 2: Administration in a fed state (e.g., after consuming a standardized high-fat, high-

calorie meal).

A washout period of at least 7 days should separate the two dosing periods to ensure

complete elimination of the drug from the system.

Meal Composition:

Fasted State: Subjects should be fasted overnight for at least 10 hours before drug

administration. Water can be allowed ad libitum.

Fed State: A standardized high-fat, high-calorie meal should be consumed within a specified

timeframe (e.g., 30 minutes) before drug administration. A typical high-fat meal for clinical

studies consists of approximately 800-1000 calories, with about 50% of the caloric content

derived from fat.

Pharmacokinetic Sampling:

Serial blood samples should be collected at predefined time points before and after drug

administration in both periods.

Suggested time points could include: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and

48 hours post-dose.

Plasma should be separated from the blood samples and stored frozen until analysis.

Bioanalytical Method:

A validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem

mass spectrometry), should be used to quantify the concentration of Canocapavir in the

plasma samples.

Data Analysis:

The primary pharmacokinetic parameters (Cmax, AUC, and Tmax) should be calculated for

each subject under both fasted and fed conditions using non-compartmental analysis.
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The geometric mean ratios (fed/fasted) for Cmax and AUC, along with their 90% confidence

intervals, should be determined to quantify the magnitude of the food effect.

Visualizations
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Caption: Experimental workflow for a crossover food effect study of Canocapavir.
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Caption: Logical relationship of food effect on Canocapavir's oral bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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